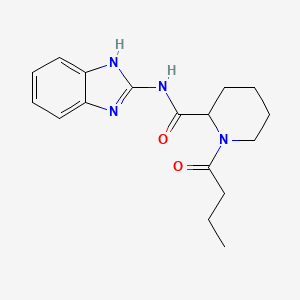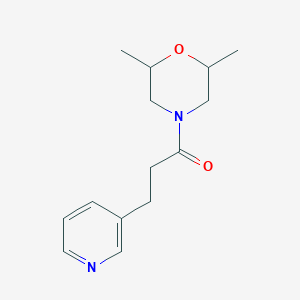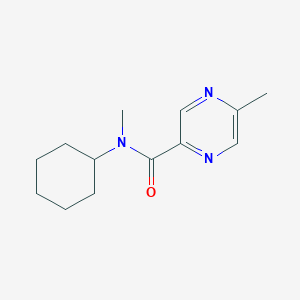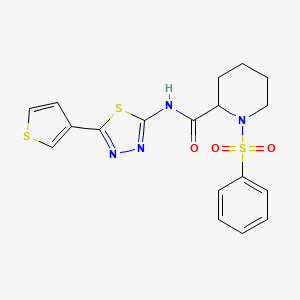![molecular formula C15H20N2O2 B7565247 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPAC is a derivative of the compound, N-phenylpyrrolidine-2-carboxamide, which has been shown to have analgesic and anti-inflammatory effects. In
作用機序
The mechanism of action of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has been shown to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has been shown to have antioxidant properties. In a study conducted by Zhang et al. (2019), 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide was shown to reduce oxidative stress and improve mitochondrial function in a mouse model of Parkinson's disease. 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has also been shown to have antitumor effects. In a study conducted by Chen et al. (2019), 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide was shown to inhibit the growth of human lung cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide is its relatively low toxicity profile compared to other commonly used analgesics. This makes it a promising candidate for further development as an analgesic and anti-inflammatory agent. However, one limitation of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide to better understand its analgesic, anti-inflammatory, and antitumor effects. Additionally, further studies are needed to evaluate the potential of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide as a therapeutic agent for various diseases, including Parkinson's disease and cancer.
合成法
The synthesis of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide involves the reaction of 2-(pyrrolidine-1-carbonyl)benzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acid chloride intermediate, which is then reacted with the amine group of pyrrolidine to form 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide. The purity of the compound can be improved through recrystallization from a suitable solvent.
科学的研究の応用
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has been the subject of several scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has been investigated for its potential as a novel analgesic and anti-inflammatory agent. In a study conducted by Li et al. (2018), 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide was shown to have potent analgesic and anti-inflammatory effects in mice models of acute and chronic pain. The study also demonstrated that 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide had a lower toxicity profile compared to other commonly used analgesics such as morphine and tramadol.
特性
IUPAC Name |
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)14(18)16-13-8-4-3-7-12(13)15(19)17-9-5-6-10-17/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFSJFWYHCQGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7565164.png)


![3-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethoxy]benzonitrile](/img/structure/B7565197.png)
![3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)
![1-(2-bromophenyl)-5-oxo-N-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7565205.png)
![1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine](/img/structure/B7565211.png)

![N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide](/img/structure/B7565232.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)

![N-(3-methoxypropyl)-2-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]acetamide](/img/structure/B7565256.png)